molecular formula C6H11BrO B1653690 rac-(2R,4S)-4-bromo-2-methyloxane CAS No. 1909286-64-1

rac-(2R,4S)-4-bromo-2-methyloxane

Cat. No.: B1653690
CAS No.: 1909286-64-1
M. Wt: 179.05
InChI Key: XGUHBPURLJMNNN-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(2R,4S)-4-bromo-2-methyloxane is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are critical for maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-4-bromo-2-methyloxane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxanes.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding 4-hydroxy-2-methyloxane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-hydroxy-2-methyloxane, 4-cyano-2-methyloxane.

    Oxidation: 4-oxo-2-methyloxane.

    Reduction: 4-hydroxy-2-methyloxane.

Scientific Research Applications

rac-(2R,4S)-4-bromo-2-methyloxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-bromo-2-methyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the stereochemistry of the compound play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-4-chloro-2-methyloxane
  • (2R,4S)-4-fluoro-2-methyloxane
  • (2R,4S)-4-iodo-2-methyloxane

Uniqueness

rac-(2R,4S)-4-bromo-2-methyloxane is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1909286-64-1

Molecular Formula

C6H11BrO

Molecular Weight

179.05

IUPAC Name

(2R,4S)-4-bromo-2-methyloxane

InChI

InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

XGUHBPURLJMNNN-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CCO1)Br

SMILES

CC1CC(CCO1)Br

Canonical SMILES

CC1CC(CCO1)Br

Origin of Product

United States

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